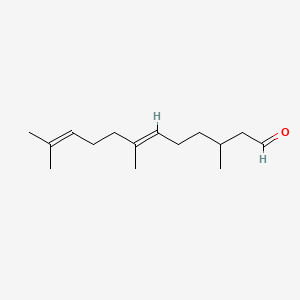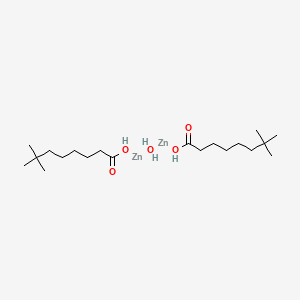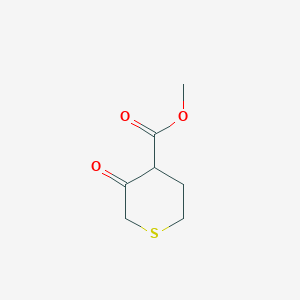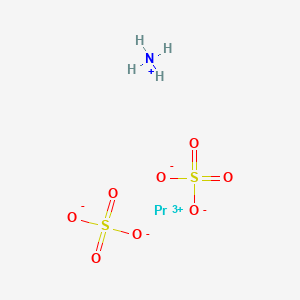
Ammonium praseodymium(3+) disulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium praseodymium(3+) disulphate is a chemical compound with the molecular formula H₄NO₈PrS₂. It is a coordination compound that contains praseodymium, a rare earth element, in its +3 oxidation state. This compound is typically used in various chemical analyses and synthesis reactions due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ammonium praseodymium(3+) disulphate can be synthesized through the reaction of praseodymium(III) oxide or praseodymium(III) nitrate with ammonium sulfate in an aqueous medium. The reaction is typically carried out under controlled temperature and pH conditions to ensure the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of high-purity raw materials and precise control of reaction parameters. The process may include steps such as dissolution, precipitation, filtration, and drying to obtain the final product in a pure and stable form.
Análisis De Reacciones Químicas
Types of Reactions: Ammonium praseodymium(3+) disulphate undergoes various types of chemical reactions, including:
Oxidation: The praseodymium ion can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to form praseodymium(III) compounds.
Substitution: Ligand exchange reactions can occur, where the sulfate ions are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas.
Substitution: Ligands such as chloride, nitrate, or acetate in aqueous or non-aqueous media.
Major Products Formed:
Oxidation: Higher oxidation state praseodymium compounds.
Reduction: Praseodymium(III) compounds.
Substitution: Various praseodymium coordination compounds with different ligands.
Aplicaciones Científicas De Investigación
Ammonium praseodymium(3+) disulphate has several applications in scientific research, including:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of praseodymium ions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in medical imaging and as a contrast agent.
Industry: Utilized in the production of high-tech devices, such as fluorescent lamps, glass polishing, and ceramics.
Mecanismo De Acción
The mechanism by which ammonium praseodymium(3+) disulphate exerts its effects involves the interaction of praseodymium ions with various molecular targets. These interactions can lead to changes in the electronic and structural properties of the target molecules, influencing their reactivity and function. The specific pathways and molecular targets depend on the context of the application, such as catalysis, imaging, or material science.
Comparación Con Compuestos Similares
- Ammonium neodymium(3+) disulphate
- Ammonium dysprosium(3+) disulphate
- Ammonium yttrium(3+) disulphate
Comparison: Ammonium praseodymium(3+) disulphate is unique due to the specific properties of praseodymium, such as its electronic configuration and ionic radius. These properties influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from similar compounds containing other rare earth elements.
Propiedades
Número CAS |
21995-33-5 |
|---|---|
Fórmula molecular |
H4NO8PrS2 |
Peso molecular |
351.08 g/mol |
Nombre IUPAC |
azanium;praseodymium(3+);disulfate |
InChI |
InChI=1S/H3N.2H2O4S.Pr/c;2*1-5(2,3)4;/h1H3;2*(H2,1,2,3,4);/q;;;+3/p-3 |
Clave InChI |
HYZRYPNPDNJBGI-UHFFFAOYSA-K |
SMILES canónico |
[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Pr+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



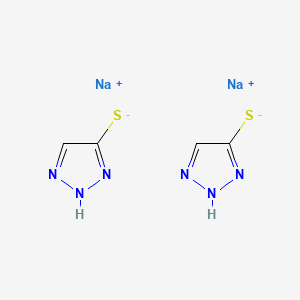
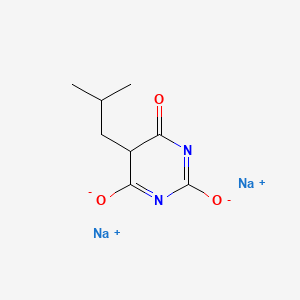
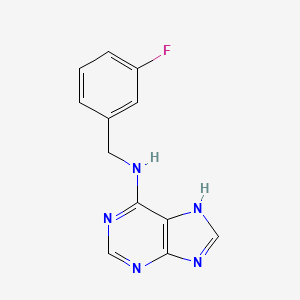
![Benzenesulfonamide, 4-methoxy-N-[3-(methoxymethyl)phenyl]-3-(1-piperazinyl)-](/img/structure/B12644690.png)

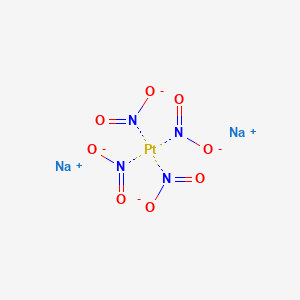
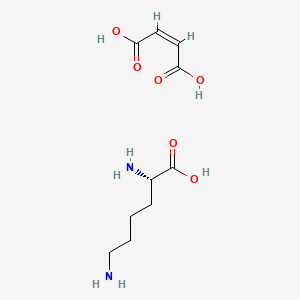
![6-Nitro-2-phenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazole](/img/structure/B12644708.png)
